molecular formula C32H44OSn B8138722 Tributyl(trityloxymethyl)stannane

Tributyl(trityloxymethyl)stannane

Cat. No.: B8138722
M. Wt: 563.4 g/mol
InChI Key: HNLMRCRWCCMNHB-UHFFFAOYSA-N
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Description

Tributyl(trityloxymethyl)stannane is an organotin compound with the molecular formula C({32})H({48})OSn. It is a liquid at room temperature and is known for its applications in organic synthesis, particularly in radical reactions. The compound is characterized by the presence of a tin atom bonded to three butyl groups and a trityloxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(trityloxymethyl)stannane can be synthesized through the reaction of tributyltin hydride with trityloxymethyl chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds as follows:

[ \text{Bu}_3\text{SnH} + \text{Ph}_3\text{COCH}_2\text{Cl} \rightarrow \text{Bu}_3\text{SnCH}_2\text{OPh}_3 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tributyl(trityloxymethyl)stannane undergoes various types of reactions, including:

    Reduction: It acts as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Dehalogenation: It is used in the dehalogenation of organic halides.

Common Reagents and Conditions

    Radical Reactions: Often initiated by AIBN or light irradiation.

    Solvents: Commonly used solvents include toluene and dichloromethane.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in radical dehalogenation, the primary product is the corresponding hydrocarbon.

Scientific Research Applications

Tributyl(trityloxymethyl)stannane has several applications in scientific research:

    Organic Synthesis: Used as a radical initiator and reducing agent.

    Medicinal Chemistry: Employed in the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of organotin polymers and materials.

    Environmental Chemistry: Studied for its potential impact and degradation pathways in the environment.

Mechanism of Action

The mechanism of action of tributyl(trityloxymethyl)stannane involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The compound’s effectiveness as a radical initiator is attributed to the relatively weak tin-hydrogen bond, which readily dissociates to form radicals.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Similar in structure but lacks the trityloxymethyl group.

    Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.

    Tributyltin Chloride: Used in similar applications but has different reactivity due to the presence of a chloride group.

Uniqueness

Tributyl(trityloxymethyl)stannane is unique due to the presence of the trityloxymethyl group, which imparts distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific radical reactions where controlled reactivity is desired.

Properties

IUPAC Name

tributyl(trityloxymethyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O.3C4H9.Sn/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;3*1-3-4-2;/h2-16H,1H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLMRCRWCCMNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44OSn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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